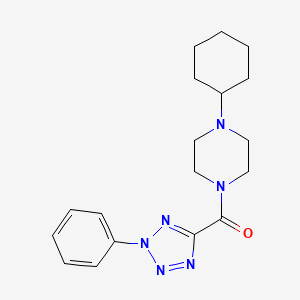

(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Description

(4-Cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a cyclohexyl group at the 4-position, linked via a methanone bridge to a 2-phenyltetrazole moiety.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) react with tetrazole thiols or aryl tetrazoles under basic conditions, as seen in analogous syntheses . Structural confirmation relies on spectroscopic techniques like FT-IR, NMR (¹H, ¹³C, HSQC), and mass spectrometry, which are standard for verifying piperazine-tetrazole hybrids .

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXYPAJMRTXYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexylpiperazine core. This can be achieved through the reaction of cyclohexylamine with bis(2-chloroethyl) ether followed by cyclization. The phenyltetrazole moiety is then introduced through a series of reactions involving phenylhydrazine and sodium azide under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters would be crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its potential biological activity makes it a candidate for drug development and biochemical studies.

Medicine: : It may have therapeutic properties that could be explored for treating various diseases.

Industry: : Its unique chemical properties could be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone and its analogs:

| Compound | Structural Features | Reported Activity | Synthesis Highlights | References |

|---|---|---|---|---|

| This compound | Cyclohexylpiperazine + phenyltetrazole methanone | Not explicitly reported; inferred potential for CNS or antiproliferative activity | Likely via coupling of cyclohexylpiperazine bromoethanone with 2-phenyltetrazole thiol | [Hypothesized] |

| 2-((1-Substituted phenyltetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone (7a–x) | Sulfonylpiperazine + tetrazole thioether | Antiproliferative activity (preliminary screening) | Ethanol/triethylamine-mediated nucleophilic substitution | |

| 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (13a–x) | Allylpiperazine + aryl-tetrazole ethanone | Antifungal, antimicrobial (in vitro) | Allylation of piperazine followed by coupling with aryl tetrazoles | |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Methoxyphenylpiperazine + piperidinyl methanone | Supplier-listed; no explicit activity data | Unreported; likely involves piperazine-piperidine coupling |

Key Observations:

Substituent Effects on Bioactivity :

- The sulfonylpiperazine-tetrazole hybrids (e.g., 7a–x) exhibit antiproliferative activity, possibly due to sulfonyl groups enhancing metabolic stability and cellular uptake . In contrast, the allylpiperazine-tetrazole derivatives (13a–x) prioritize antimicrobial effects, suggesting that allyl groups may modulate membrane permeability .

- The cyclohexylpiperazine moiety in the target compound could enhance lipophilicity and blood-brain barrier penetration, making it a candidate for CNS-targeting agents, though this remains speculative without direct data.

Synthetic Flexibility: The methanone bridge in the target compound allows modular synthesis, similar to sulfonyl- and allyl-substituted analogs. Ethanol/triethylamine-mediated reactions are common for such couplings .

Spectroscopic Confirmation :

- All analogs, including the target compound, require rigorous structural validation. For example, FT-IR peaks near 1650–1700 cm⁻¹ confirm ketone groups, while ¹H NMR signals for piperazine protons (δ 2.5–3.5 ppm) and tetrazole aromatic protons (δ 7.0–8.0 ppm) are consistent across derivatives .

Q & A

Advanced Research Question

- Structural modifications : Introduce sulfonyl or methoxy groups to enhance hydrophilicity .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro testing .

- Nanoparticle encapsulation : PLGA-based carriers improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.